[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
Description
Table 1: Key structural parameters from X-ray analysis
| Parameter | Value |
|---|---|
| C2–O1 bond length | 1.423 Å |
| C3–O2 (benzoyloxy) | 1.372 Å |
| C5–C≡N bond length | 1.458 Å |
| Dihedral angle (C2–C3–O2) | 178.5° |
Vibrational circular dichroism (VCD) spectroscopy provided complementary evidence for the absolute configuration by correlating experimental spectra with density functional theory (DFT)-calculated models. The strong Cotton effect at 1,740 cm⁻¹ corresponded to the ester carbonyl stretching mode, consistent with the (R) configuration at C2.
Properties
IUPAC Name |
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c21-12-16-11-17(26-20(23)15-9-5-2-6-10-15)18(25-16)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18H,11,13H2/t16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLJLLCAXQRJF-FGTMMUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nucleophilic Substitution and Hydrolysis to 3-Aldehyde Methyl Benzoate
The first step involves converting 3-chloromethyl methyl benzoate to 3-aldehyde methyl benzoate through a nucleophilic substitution reaction. This process utilizes an N-containing compound (e.g., sodium azide or potassium cyanide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a weakly alkaline aqueous solution. The reaction proceeds at 100–110°C for 1–18 hours, forming a Sievert salt intermediate. Subsequent hydrolysis in heated acidic conditions (e.g., 98% sulfuric acid) liberates the aldehyde functionality.
Key Reaction Conditions:
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Temperature: 100–110°C
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Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
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Solvent: 1,2-Dichloroethane (ethylene dichloride)
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Yield: >80% after purification via solvent extraction and vacuum distillation.
The hydrolysis step is critical for avoiding side reactions, such as over-oxidation or polymerization. The use of 1,2-dichloroethane as a water-immiscible solvent facilitates efficient phase separation, while neutralization with sodium carbonate ensures product stability.
Step 2: Dehydration to 3-Cyano Methyl Benzoate
The aldehyde intermediate undergoes dehydration with hydroxylamine hydrochloride in industrial-grade formic acid under reflux conditions (110°C for 1–18 hours). A solid ion-exchange device removes water generated during the reaction, shifting the equilibrium toward the desired nitrile product. Post-reaction workup includes solvent extraction with 1,2-dichloroethane, neutralization, and vacuum distillation to isolate the product.
Optimization Parameters:
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Reagent Ratio: 1.06–1.5 equivalents of hydroxylamine hydrochloride per aldehyde
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Acid Catalyst: Formic acid (industrial grade, 85–98% purity)
This step highlights the importance of moisture control, as residual water promotes reversible imine formation, reducing yield. The patent reports a total yield exceeding 80% for the two-step sequence, with scalability demonstrated at the kilogram scale.
| Solvent | Boiling Point (°C) | Polarity (ET₃₀) | Suitability for Extraction |
|---|---|---|---|
| 1,2-Dichloroethane | 83.5 | 0.369 | High (immiscible with H₂O) |
| Ethyl Acetate | 77.1 | 0.228 | Moderate |
| Toluene | 110.6 | 0.099 | Low |
Data adapted from patented procedures and solvent polarity indices.
Challenges and Limitations
Despite its efficiency, the method faces challenges:
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Stereochemical Drift: Prolonged reflux periods risk racemization at the C3 and C5 positions.
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Cyanide Handling: The use of cyanide-containing reagents necessitates stringent safety protocols.
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Formic Acid Corrosivity: Reactor materials must resist acidic degradation at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins, potentially inhibiting their function. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting substituent variations and their impacts:
Stereochemical Considerations
- The (2R,3S,5R) configuration of the target compound is critical for mimicking natural substrates. For example, analogs with mismatched stereochemistry (e.g., (2S,3R) in ) show reduced efficacy in taxol side-chain coupling .
- Crystallographic tools like SHELXL () and OLEX2 () are essential for resolving such stereochemical details during synthesis.
Biological Activity
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various fields of research, particularly in medicinal chemistry. This article examines its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H17NO5
- Molecular Weight : 351.4 g/mol
- CAS Number : 170983-98-9
The compound features a benzoyloxy group and a cyano group attached to an oxolane ring, which contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming hydrogen bonds or hydrophobic interactions through the benzoyloxy group.
- Reactivity Modulation : The presence of the cyano group can enhance the compound's reactivity and binding affinity to target proteins, potentially influencing cellular pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
1. Anticancer Activity
Studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains in vitro, indicating its potential as a lead compound for developing new antimicrobial agents.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antimicrobial | Activity against gram-positive bacteria |
Case Studies
Several case studies have explored the biological activity of this compound:
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Case Study on Anticancer Effects :
- A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) and increased apoptosis markers such as caspase activation.
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Anti-inflammatory Study :
- In a mouse model of acute inflammation, administration of this compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators like TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
